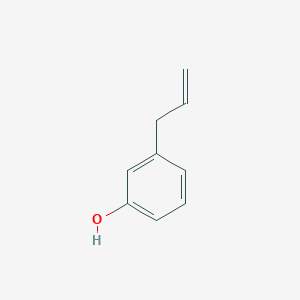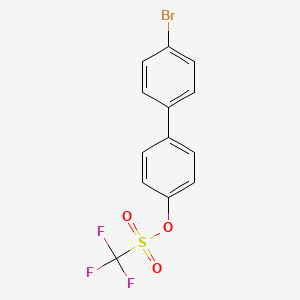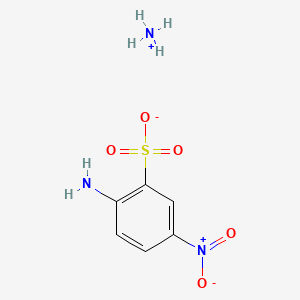
1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol
Overview
Description
The compound 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is a chemical that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of an aryloxy group and an amino propanol moiety. These structural features are often seen in molecules with biological activity, such as beta-adrenergic blocking agents .
Synthesis Analysis
The synthesis of related compounds, particularly beta-adrenergic blocking agents, involves the introduction of heterocyclic moieties either on the aryl group or amidic group. The synthesis process described in the first paper indicates that these compounds can be synthesized with varying degrees of potency compared to known beta-blockers like propranolol. The synthesis typically involves multiple steps, including the condensation reactions, which are key to forming the desired molecular framework.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using X-ray diffraction analysis, as mentioned in the second paper . The crystal structures of these compounds reveal details about their conformation in different environments, which is crucial for understanding their interaction with biological targets. The paper discusses the conformations of the amine fragments and the crystal packing, which is dominated by hydrogen-bonded chains or rings, depending on the specific compound .
Chemical Reactions Analysis
The chemical reactions involving compounds with an aryloxy and amino propanol structure can lead to the formation of various derivatives with potential biological activities. For instance, the third paper describes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives. These reactions are typically carried out under controlled conditions to yield products with the desired structural features and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound are influenced by their molecular structure. The presence of functional groups such as the aryloxy group and the amino group can affect properties like solubility, melting point, and reactivity. The synthesized compounds are often characterized using techniques such as IR, 1H, and 13C NMR spectroscopy to confirm their structure . Additionally, these compounds are evaluated for their antimicrobial properties, indicating their potential use as antiseptics .
Scientific Research Applications
Antineoplastic Potential and Drug Development
A novel series of compounds related to 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol have been developed with significant antineoplastic (anti-cancer) potential. These compounds have demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, making them promising candidates for antineoplastic drug development. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. They also exhibit antimalarial and antimycobacterial properties, with a good tolerance observed in short-term toxicity studies on mice. The structure-activity relationships and pharmacokinetic studies suggest their further evaluation as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).
Organic Optoelectronics and OLEDs
The BODIPY-based materials, structurally related to this compound, have shown potential in organic optoelectronics and as active materials in organic light-emitting diodes (OLEDs). These materials, through structural design and synthesis, have been explored for their application in sensors, organic thin-film transistors, and organic photovoltaics, showcasing their versatility in the field of optoelectronics. The exploration of BODIPY-based materials for OLEDs, including their application as 'metal-free' infrared emitters, indicates the significant potential of this class of compounds in developing advanced optoelectronic devices (Squeo & Pasini, 2020).
Advanced Oxidation Processes
Research into the degradation of environmental pollutants has identified compounds structurally related to this compound as potentially important in the advanced oxidation processes (AOPs). These processes are critical for removing recalcitrant compounds from water, making this class of compounds valuable in environmental chemistry and pollution control (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567316 | |
| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305448-20-8 | |
| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)
![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)
![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)



![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)